SC144 is a synthetic quinoxalinhydrazide derivative first identified for its broad-spectrum anticancer activity. [] It functions as a first-in-class, orally active, small molecule inhibitor of glycoprotein 130 (gp130). [, ] SC144 exhibits potent anti-tumor activity in a variety of preclinical cancer models by targeting the gp130/STAT3 signaling pathway, a critical regulator of cell growth, survival, and inflammation. [, , , ] Beyond its anticancer potential, SC144 has also been explored in preclinical models of other diseases where gp130 signaling plays a role, including atopic dermatitis [] and renal injury. []
The synthesis of SC144 and its analogs has been described in detail in scientific literature. [, ] The synthetic route involves a multi-step process that utilizes commercially available starting materials and common reagents. While the specific details are beyond the scope of this report, the general approach involves building the quinoxaline ring system followed by the introduction of the hydrazide and other functional groups.
The molecular structure of SC144 has been elucidated using techniques like X-ray crystallography and molecular dynamics simulations. [] It features a planar quinoxaline core linked to a pyrazine ring through a hydrazide bridge. The molecule adopts a specific conformation that is critical for its biological activity.
SC144 exerts its biological effects primarily by inhibiting gp130, a cell surface receptor that is a shared signaling component for interleukin-6 (IL-6) family cytokines. [, , ] This inhibition disrupts the activation of downstream signaling pathways, including JAK/STAT3, PI3K/AKT, and MAPK, leading to reduced expression of genes involved in cell survival, proliferation, and inflammation.
SC144 is a solid compound with specific physicochemical properties that dictate its solubility, stability, and bioavailability. [, ] Initial formulations suffered from poor solubility and metabolic instability, prompting the development of second-generation analogs with improved pharmacokinetic profiles. [] These newer analogs are orally active, water-soluble, and display desirable pharmacokinetic properties suitable for advanced pre-clinical studies. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: